molecular formula C6H4F10O B1583204 1,1,1,2,3,3-Hexafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane CAS No. 65064-78-0

1,1,1,2,3,3-Hexafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane

Cat. No. B1583204
CAS RN: 65064-78-0
M. Wt: 282.08 g/mol
InChI Key: CXEFFVMAMIDRRR-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-propanol, also known as HFIP, is a solvent that has attracted significant attention in recent years . It has several unique features compared to its non-fluoro analogue, isopropanol, which have made it useful in various subdomains of organic chemistry . It is particularly useful in transition metal-catalyzed C–H bond functionalization reactions .


Chemical Reactions Analysis

HFIP is known to facilitate Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. For HFIP, its boiling point is 59 °C, its melting point is -4 °C, and its density is 1.596 g/mL at 25 °C .

Scientific Research Applications

Chemical Synthesis and Reactions

1,1,1,2,3,3-Hexafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane plays a significant role in chemical synthesis and reactions. For instance, it participates in the formation of strained macrocycles with dicarboxylate moieties through reactions with tetrabutyldipropoxydistannoxane, as demonstrated by Willem et al. (1999) in their study on the reaction of hexafluoro-2,2-bis(4-carboxyphenyl)propane (Willem et al., 1999).

Applications in Battery Technology

A critical application of this compound is in the field of battery technology. Liu et al. (2016) explored ternary mixtures involving variants of hexafluoropropane as safe electrolytes for lithium-ion batteries. These mixtures displayed high safety and better wettability to separator and electrodes than conventional electrolytes (Liu et al., 2016).

Material Properties

The material properties of hexafluoropropane derivatives have been extensively studied. Rausch et al. (2015) investigated the density, surface tension, and kinematic viscosity of various hydrofluoroethers, including 1,1,1,2,3,3-hexafluoro-3-methoxy-2-(trifluoromethyl)propane (Rausch et al., 2015).

Fluorination and Polymerization

The compound also finds its applications in fluorination and polymerization processes. Keshtov et al. (2001) synthesized a series of new fluorinated poly(phenylquinoxalines) through the interaction of hexafluoropropane derivatives with aromatic tetraamines, indicating its utility in polymer science (Keshtov et al., 2001).

Catalysis

In catalysis, Ellis and Lyons (1989) highlighted the use of hexafluoropropane derivatives in catalyzing selective air oxidation of propane to isopropyl alcohol and acetone under mild conditions, showcasing its potential in industrial catalytic processes (Ellis & Lyons, 1989).

Molecular Motion Studies

Hexafluoropropane derivatives are also used in studying molecular motions. Garfield (2007) examined molecular motions in bulk polycarbonates of bis(4-hydroxyphenyl)hexafluoro-2,2-propane, contributing to the understanding of polymer dynamics (Garfield, 2007).

properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F10O/c7-2(5(12,13)14)6(15,16)17-1-4(10,11)3(8)9/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOESGSGKEZIPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215384
Record name 1,1,1,2,3,3-Hexafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,3,3-Hexafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane

CAS RN

65064-78-0
Record name 1,1,1,2,3,3-Hexafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H,2'H,3H-Decafluorodipropyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Yasumoto, Y Yamada, J Murata… - Journal of Chemical & …, 2003 - ACS Publications
An apparatus was constructed for the measurement of critical parameters and vapor pressure at high temperatures. Its reliability was confirmed with two commercially available …
Number of citations: 27 pubs.acs.org
D Ambrose, C Tsonopoulos… - Journal of Chemical & …, 2009 - ACS Publications
This review is part 11 of a series of contributions by the critical properties group of the previous IUPAC Commission I.2 on Thermodynamics, Subcommittee on Thermodynamic Data and …
Number of citations: 18 pubs.acs.org
J Murata, S Yamashita, M Akiyama… - Journal of Chemical & …, 2002 - ACS Publications
Vapor pressures for 50 hydrofluoroethers have been measured from pressures of less than 30 kPa to 101.3 kPa. Measurements were made by the isoteniscope method. The Antoine …
Number of citations: 38 pubs.acs.org
R Dohrn, S Peper, JMS Fonseca - Fluid Phase Equilibria, 2010 - Elsevier
As a part of a series of reviews, a compilation of systems for which high-pressure phase-equilibrium data were published between 2000 and 2004 is given. Vapor–liquid equilibria, liquid…
Number of citations: 293 www.sciencedirect.com

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